Cspd

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

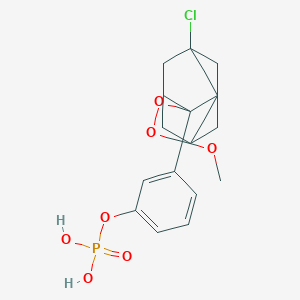

Cspd, also known as this compound, is a useful research compound. Its molecular formula is C18H22ClO7P and its molecular weight is 416.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Key Applications of CSPD

The following table summarizes the primary applications of this compound in scientific research:

| Application | Description | Advantages |

|---|---|---|

| Western Blotting | Used to detect specific proteins in a sample after separation by gel electrophoresis. | High sensitivity and fast detection times. |

| Southern Blotting | Employed for the detection of specific DNA sequences transferred to a membrane. | Allows for the visualization of DNA fragments. |

| Northern Blotting | Utilized for detecting RNA sequences in samples. | Effective for studying gene expression. |

| ELISA | Used in enzyme-linked immunosorbent assays to quantify proteins or antibodies in a sample. | Quantitative analysis with high sensitivity. |

| In situ Hybridization | Detects specific nucleic acid sequences within fixed tissues or cells. | Provides spatial localization of gene expression. |

Detection of Alkaline Phosphatase Activity

A study demonstrated the use of this compound for detecting alkaline phosphatase activity in various biological samples. The researchers found that this compound provided a luminescent signal that was detectable within minutes, allowing for rapid analysis . The sensitivity was noted to be in the femtogram range, which is crucial for detecting low-abundance proteins.

Application in Gene Expression Studies

In another case study involving plant biology, this compound was used to assess gene expression levels under stress conditions. The results indicated that plants treated with this compound exhibited enhanced luminescence correlating with increased expression of stress-responsive genes, demonstrating its utility in functional genomics .

Advantages and Limitations

Advantages:

- High sensitivity allows detection of low-abundance targets.

- Fast reaction times facilitate rapid analysis.

- Versatile application across different assay types.

Limitations:

Propriétés

Numéro CAS |

142456-88-0 |

|---|---|

Formule moléculaire |

C18H22ClO7P |

Poids moléculaire |

416.8 g/mol |

Nom IUPAC |

[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H22ClO7P/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22) |

Clé InChI |

QWXOJIDBSHLIFI-UHFFFAOYSA-N |

SMILES |

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |

SMILES canonique |

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |

Synonymes |

3-(2'-(spiro-5-chloroadamantane))-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane 3-(4-methoxyspiro(1,2-dioxetane-3,2'-(5'-chloro)tricyclo(3.3.1.1(3,7))decan)-4-yl)phenyl phosphate disodium CSPD |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.